molecular formula C6H9ClN2O B1287230 6-(Aminomethyl)pyridin-2(1H)-one hydrochloride CAS No. 95878-02-7

6-(Aminomethyl)pyridin-2(1H)-one hydrochloride

Cat. No. B1287230
Key on ui cas rn: 95878-02-7
M. Wt: 160.6 g/mol
InChI Key: HOMZDUVBYKVPOU-UHFFFAOYSA-N
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Patent
US04656285

Procedure details

The crude product, 2-acetamidomethyl-6-methoxypyridine from Example 1, was combined with 10 ml of 6N hydrochloric acid, and the resulting mixture was heated at its reflux temperature for about 16 hours. The mixture was evaporated to provide a tan solid residue. The product was determined by infrared and nuclear magnetic resonance spectral analyses to be a mixture of 2-aminomethyl-6-methoxypyridine hydrochloride and 6-aminomethyl-2(1H)-pyridone hydrochloride.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[N:7]=1)(=O)C.Cl.NCC1C=CC=C(OC)N=1.Cl.NCC1NC(=O)C=CC=1>Cl>[NH2:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[N:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NCC1=NC(=CC=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1=NC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NCC1=CC=CC(N1)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for about 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
to provide a tan solid residue

Outcomes

Product
Name
Type
Smiles
NCC1=NC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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